OH Radical Reaction Rate Coefficients: Direct Isomer Comparison
The atmospheric reactivity of methyl-2-nitrophenols varies significantly with the position of the methyl group. 3-Methyl-2-nitrophenol exhibits an OH radical reaction rate coefficient of (3.69 ± 0.70) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is measurably distinct from its closest isomers [1]. This value is approximately 37% higher than that of 6-methyl-2-nitrophenol and 45% lower than that of 5-methyl-2-nitrophenol [1]. Such differences have direct implications for atmospheric lifetime modeling and environmental impact assessments.
| Evidence Dimension | OH radical reaction rate coefficient (k_OH) |
|---|---|
| Target Compound Data | (3.69 ± 0.70) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 4-methyl-2-nitrophenol: (3.59 ± 1.17) × 10⁻¹² cm³ molecule⁻¹ s⁻¹; 5-methyl-2-nitrophenol: (6.72 ± 2.14) × 10⁻¹² cm³ molecule⁻¹ s⁻¹; 6-methyl-2-nitrophenol: (2.70 ± 0.57) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | ~3% higher than 4-methyl; ~45% lower than 5-methyl; ~37% higher than 6-methyl |
| Conditions | 1080 L photoreactor, (760 ± 10) Torr synthetic air, (296 ± 3) K, relative kinetic technique with superactinic fluorescent lamps (320 < λ < 480 nm, λ_max = 360 nm) [1] |
Why This Matters
This quantitative difference directly informs selection for atmospheric chemistry studies, ensuring accurate kinetic modeling and avoiding erroneous environmental fate predictions.
- [1] Bejan, I., Barnes, I., Olariu, R., Zhou, S., Wiesen, P., & Benter, T. (2007). Investigations on the gas-phase photolysis and OH radical kinetics of methyl-2-nitrophenols. Physical Chemistry Chemical Physics, 9(42), 5686-5692. View Source
